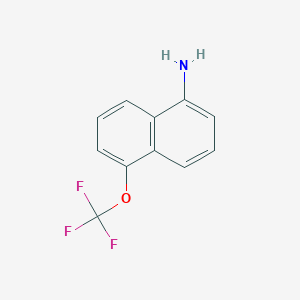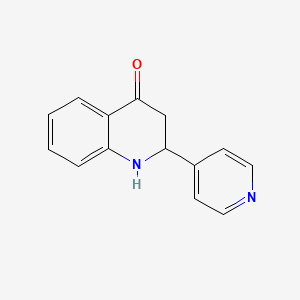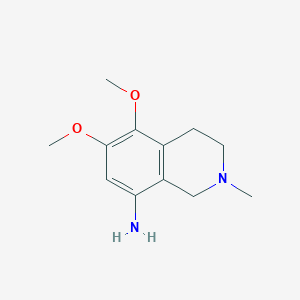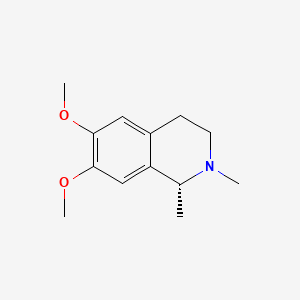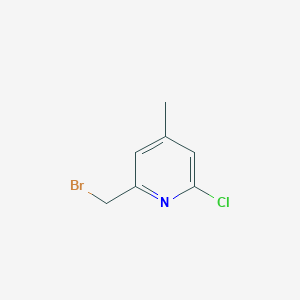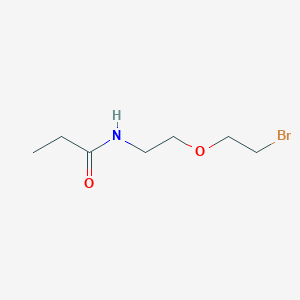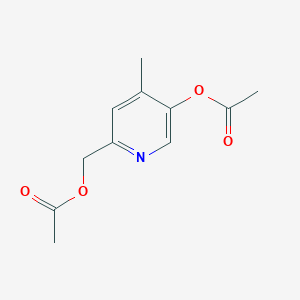
(5-Acetoxy-4-methylpyridin-2-yl)methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Acetoxi-4-metilpiridin-2-il)metil acetato es un compuesto químico con la fórmula molecular C11H13NO4 y un peso molecular de 223.23 g/mol . Este compuesto se caracteriza por la presencia de un grupo acetoxi y un grupo metilo unidos a un anillo de piridina, lo que lo convierte en un derivado de la piridina. Se utiliza en diversas aplicaciones químicas e industriales debido a sus propiedades químicas únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (5-acetoxi-4-metilpiridin-2-il)metil acetato se puede lograr a través de varios métodos. Un enfoque común implica la acetilación del 4-metil-2-piridinmetanol utilizando anhídrido acético en presencia de un catalizador como la piridina . La reacción generalmente procede en condiciones suaves, manteniendo la temperatura alrededor de 0-5 °C para evitar reacciones secundarias.
Métodos de producción industrial
En un entorno industrial, la producción de (5-acetoxi-4-metilpiridin-2-il)metil acetato se puede escalar utilizando técnicas de síntesis de flujo continuo. Este método ofrece ventajas como tiempos de reacción más cortos, mayor seguridad y menor desperdicio en comparación con los procesos por lotes tradicionales . El uso de una configuración de flujo continuo permite la producción eficiente del compuesto con alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
(5-Acetoxi-4-metilpiridin-2-il)metil acetato experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los correspondientes N-óxidos de piridina.
Reducción: Las reacciones de reducción pueden convertir el grupo acetoxi en un grupo hidroxilo.
Sustitución: El grupo acetoxi se puede sustituir con otros grupos funcionales utilizando reactivos apropiados.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: Las reacciones de sustitución nucleofílica se pueden llevar a cabo utilizando reactivos como metóxido de sodio o terc-butóxido de potasio.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación de (5-acetoxi-4-metilpiridin-2-il)metil acetato puede producir N-óxidos de piridina, mientras que la reducción puede producir 4-metil-2-piridinmetanol .
Aplicaciones Científicas De Investigación
(5-Acetoxi-4-metilpiridin-2-il)metil acetato tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de varios compuestos orgánicos.
Biología: El compuesto se estudia por sus posibles actividades biológicas e interacciones con biomoléculas.
Medicina: Se están realizando investigaciones para explorar sus posibles aplicaciones terapéuticas, incluida su función como precursor en la síntesis de fármacos.
Industria: Se utiliza en la producción de productos químicos finos, polímeros y agroquímicos.
Mecanismo De Acción
El mecanismo de acción de (5-acetoxi-4-metilpiridin-2-il)metil acetato implica su interacción con objetivos moleculares y vías específicas. El grupo acetoxi puede sufrir hidrólisis para liberar ácido acético y el alcohol correspondiente, que luego puede participar en varios procesos bioquímicos. Los efectos del compuesto están mediados por su capacidad para modificar la actividad de las enzimas y los receptores involucrados en las vías de señalización celular .
Comparación Con Compuestos Similares
Compuestos similares
2-Metil-5-etilpiridina: Utilizado como intermedio en la producción de ácido nicotínico y nicotinamida.
5-Acetil-2-metoxipiridina: Estudiado por sus posibles actividades biológicas.
Derivados de 2-(piridin-2-il)pirimidina: Conocidos por sus actividades antifibróticas.
Unicidad
(5-Acetoxi-4-metilpiridin-2-il)metil acetato es único debido a sus grupos funcionales específicos, que confieren reactividad química y actividad biológica distintas. Su grupo acetoxi permite modificaciones químicas versátiles, lo que lo convierte en un intermedio valioso en varias vías sintéticas.
Propiedades
Fórmula molecular |
C11H13NO4 |
|---|---|
Peso molecular |
223.22 g/mol |
Nombre IUPAC |
(5-acetyloxy-4-methylpyridin-2-yl)methyl acetate |
InChI |
InChI=1S/C11H13NO4/c1-7-4-10(6-15-8(2)13)12-5-11(7)16-9(3)14/h4-5H,6H2,1-3H3 |
Clave InChI |
FRVIHPUKTKJXAH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1OC(=O)C)COC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1-Phenylimidazo[1,5-a]pyridin-3-yl)methanamine](/img/structure/B11882833.png)
![6-Bromo-5-methylbenzo[d]oxazol-2-amine](/img/structure/B11882834.png)
